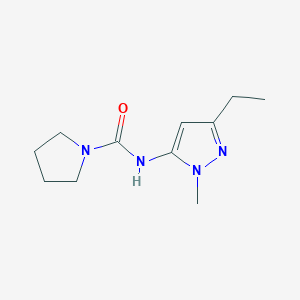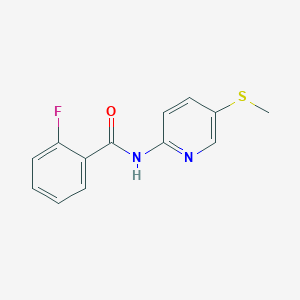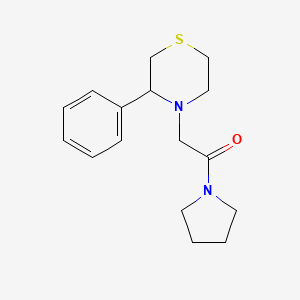![molecular formula C16H19N3OS B7594326 [2-[3-(Dimethylamino)phenyl]pyrrolidin-1-yl]-(1,3-thiazol-4-yl)methanone](/img/structure/B7594326.png)
[2-[3-(Dimethylamino)phenyl]pyrrolidin-1-yl]-(1,3-thiazol-4-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[2-[3-(Dimethylamino)phenyl]pyrrolidin-1-yl]-(1,3-thiazol-4-yl)methanone is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as DMAPT and is synthesized through a specific method that involves several steps.
Mécanisme D'action
DMAPT acts by inhibiting the activity of NF-κB, a transcription factor that regulates the expression of genes involved in inflammation and cancer. NF-κB is activated in response to various stimuli such as cytokines, growth factors, and stress. Once activated, NF-κB translocates to the nucleus and binds to specific DNA sequences, resulting in the expression of genes involved in inflammation and cancer. DMAPT inhibits the activity of NF-κB by preventing its nuclear translocation, thereby reducing the expression of pro-inflammatory cytokines and chemokines and inducing apoptosis in cancer cells.
Biochemical and physiological effects:
DMAPT has been shown to have several biochemical and physiological effects. It has been found to inhibit the activity of NF-κB, reduce inflammation, induce apoptosis in cancer cells, and reduce oxidative stress and inflammation in the brain. Additionally, DMAPT has been found to have anti-angiogenic effects, which may be useful in the treatment of cancer. DMAPT has also been found to modulate the expression of several genes involved in cell cycle regulation, DNA damage repair, and apoptosis.
Avantages Et Limitations Des Expériences En Laboratoire
DMAPT has several advantages for lab experiments. It is easy to synthesize and has a high purity. DMAPT is stable under normal laboratory conditions and can be stored for long periods of time. Additionally, DMAPT has been extensively studied in vitro and in vivo, and its mechanism of action is well understood. However, there are some limitations to using DMAPT in lab experiments. DMAPT has poor water solubility, which may limit its use in certain experiments. Additionally, DMAPT has not been extensively studied in clinical trials, and its safety and efficacy in humans are not well understood.
Orientations Futures
There are several future directions for the study of DMAPT. One direction is to investigate its potential applications in the treatment of various diseases such as cancer, inflammation, and neurodegenerative disorders. Another direction is to study the safety and efficacy of DMAPT in humans through clinical trials. Additionally, future studies could focus on improving the water solubility of DMAPT to increase its potential use in lab experiments. Finally, future research could investigate the potential of DMAPT as a therapeutic agent in combination with other drugs or therapies.
Méthodes De Synthèse
DMAPT is synthesized through a specific method that involves several steps. The first step involves the reaction of 3-(dimethylamino)phenylacetonitrile and thioacetamide in the presence of a base. This reaction results in the formation of 2-(3-(dimethylamino)phenyl)thiazol-4-ylacetonitrile. The second step involves the reaction of the above product with chloroacetyl chloride in the presence of a base. This reaction results in the formation of [2-[3-(dimethylamino)phenyl]pyrrolidin-1-yl]-(1,3-thiazol-4-yl)methanone (DMAPT).
Applications De Recherche Scientifique
DMAPT has been extensively studied for its potential applications in various fields of scientific research. It has been shown to have anti-inflammatory, anti-cancer, and neuroprotective effects. DMAPT has been found to inhibit the activity of NF-κB, a transcription factor that regulates the expression of genes involved in inflammation and cancer. This inhibition leads to a decrease in the expression of pro-inflammatory cytokines and chemokines, which in turn leads to a decrease in inflammation. DMAPT has also been found to induce apoptosis in cancer cells by inhibiting the activity of NF-κB and activating the p53 pathway. Additionally, DMAPT has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Propriétés
IUPAC Name |
[2-[3-(dimethylamino)phenyl]pyrrolidin-1-yl]-(1,3-thiazol-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3OS/c1-18(2)13-6-3-5-12(9-13)15-7-4-8-19(15)16(20)14-10-21-11-17-14/h3,5-6,9-11,15H,4,7-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBBLOXNTBMNWNC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=CC(=C1)C2CCCN2C(=O)C3=CSC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[2-[3-(Dimethylamino)phenyl]pyrrolidin-1-yl]-(1,3-thiazol-4-yl)methanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[1-[1-(3-fluorophenyl)cyclobutanecarbonyl]pyrrolidin-3-yl]methanesulfonamide](/img/structure/B7594254.png)

![2-(3-Hydroxyphenyl)-1-[2-(5-methylfuran-2-yl)pyrrolidin-1-yl]ethanone](/img/structure/B7594277.png)

![2-[3-(4-Chlorophenyl)thiomorpholin-4-yl]acetamide](/img/structure/B7594282.png)




![N-[1-(1-phenyltetrazol-5-yl)ethyl]-3H-benzimidazole-5-carboxamide](/img/structure/B7594313.png)
![2-(3-hydroxyphenyl)-N-[oxan-4-yl(phenyl)methyl]acetamide](/img/structure/B7594316.png)
![[2-[3-(dimethylamino)phenyl]pyrrolidin-1-yl]-(1H-pyrazol-5-yl)methanone](/img/structure/B7594321.png)